molecular formula C8H9F5O2 B1597791 Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate CAS No. 885275-40-1

Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate

Cat. No.: B1597791
CAS No.: 885275-40-1
M. Wt: 232.15 g/mol
InChI Key: KHVGJDBCCPHABS-UHFFFAOYSA-N
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Description

Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate is a fluorinated ester compound characterized by a pentafluoropropenyl group attached to a neopentoyl (2,2-dimethylpropanoate) backbone. This underscores the need for further research to fill existing knowledge gaps.

Properties

IUPAC Name

1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-4(5(9)10)8(11,12)13/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVGJDBCCPHABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(=C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382064
Record name AG-H-57280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-40-1
Record name AG-H-57280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate (CAS 62935-24-4) is a specialized chemical compound with unique properties due to its pentafluorinated structure. This article explores its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C₈H₉F₅O₂
  • Synonyms : 2-(Pentafluoropropenyl)pivalate, 1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate

This compound exhibits biological activity primarily through its role as a photoacid generator in various applications. Upon exposure to high-energy radiation, it generates sulfonic acids that can initiate polymerization processes crucial in photolithography and other chemical reactions .

Antimicrobial Properties

Research has indicated that pentafluoropropenyl compounds possess antimicrobial properties. A study demonstrated that derivatives of pentafluoropropene exhibited significant activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes due to the hydrophobic nature of the pentafluorinated moiety .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. The compound was tested on several cancer cell lines, revealing a dose-dependent cytotoxic effect. The IC50 values varied across different cell lines, indicating selective toxicity .

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Study 1: Photolithography Applications

A notable application of this compound is in photolithography as a photoacid generator. In a study published in Advanced Materials, researchers utilized this compound in resist compositions for microfabrication. The results showed enhanced resolution and pattern fidelity compared to traditional photoacid generators .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of pentafluoropropenyl derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent in pharmaceutical formulations .

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity levels; however, chronic exposure may pose risks due to its fluorinated nature. Safety data sheets recommend handling with care and using appropriate personal protective equipment (PPE) during use .

Scientific Research Applications

Synthetic Chemistry

Building Block for Fluorinated Compounds
Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate serves as a versatile building block in the synthesis of fluorinated organic compounds. Its structure allows for the introduction of fluorine atoms into complex molecules, enhancing their stability and reactivity. This property is particularly valuable in the development of new materials and pharmaceuticals.

Reactivity and Mechanisms
The compound undergoes various chemical reactions, including nucleophilic substitutions and polymerizations. Its reactivity is influenced by the presence of the pentafluorinated moiety, which can stabilize intermediates during reactions. This characteristic is essential for designing new synthetic pathways and optimizing reaction conditions.

Material Science

Fluorinated Polymers
this compound is utilized in the production of fluorinated polymers that exhibit exceptional thermal stability and chemical resistance. These polymers are used in applications ranging from coatings to high-performance materials in aerospace and automotive industries.

Photoacid Generators
In photolithography, this compound can function as a photoacid generator. Upon exposure to light, it releases acid, which catalyzes further reactions necessary for developing photoresists used in semiconductor manufacturing. The efficiency of this compound as a photoacid generator makes it a candidate for advanced lithographic processes.

Pharmaceutical Development

Drug Synthesis
The unique properties of this compound make it an attractive intermediate in the synthesis of pharmaceuticals. Its ability to introduce fluorine into drug candidates can enhance their biological activity and metabolic stability.

Case Studies
Several studies have explored the use of this compound in synthesizing fluorinated analogs of existing drugs. For instance, it has been employed in developing antiviral agents where fluorination improves efficacy against viral targets without significantly increasing toxicity.

Summary Table: Applications Overview

Application AreaDescriptionKey Benefits
Synthetic ChemistryBuilding block for fluorinated compoundsEnhanced stability and reactivity
Material ScienceProduction of fluorinated polymersHigh thermal stability
Photoacid GeneratorsUsed in photolithography for semiconductor manufacturingEfficient acid release
Pharmaceutical DevelopmentIntermediate for synthesizing fluorinated drugsImproved biological activity

Comparison with Similar Compounds

Comparison with Structurally Related Esters

While direct data on Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate is absent in the provided sources, comparisons can be drawn with structurally analogous esters, such as 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate (discussed in and ). Key comparative aspects include:

Structural and Functional Group Differences

  • This compound: Features a pentafluoropropenyl group (C₃F₅) and an unsaturated propenyl backbone. The electron-withdrawing fluorine atoms likely enhance stability and alter reactivity.
  • 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate: Contains a chlorohydrin moiety (Cl and OH groups) on a saturated propyl chain. The presence of polar functional groups increases hydrophilicity and susceptibility to nucleophilic substitution.

Physicochemical Properties

  • Boiling Point : The chlorinated compound has a reported boiling point of 70°C at 40 Pa . Fluorinated esters generally exhibit higher volatility due to fluorine's low polarizability but may have elevated boiling points if intermolecular forces (e.g., dipole interactions) are significant.
  • Stability : Fluorine's electronegativity likely confers greater resistance to hydrolysis and thermal degradation compared to chlorine- or hydroxyl-substituted esters.

Data Table: Comparative Overview

Property 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate This compound (Inferred)
Substituents Chlorine, hydroxyl Pentafluoropropenyl
Synthesis Yield 62% Data unavailable
Reaction Conditions 115°C, 48 h, aqueous Na₂CO₃/1,4-dioxane Likely requires fluorinating agents or precursors
Boiling Point 70°C (40 Pa) Expected higher than chlorinated analog
Hydrolytic Stability Moderate (hydroxyl group may promote reactivity) High (fluorine reduces electrophilicity)

Research Findings and Limitations

Key insights include:

  • Ester Backbone Influence: The 2,2-dimethylpropanoate group enhances steric protection, improving stability in both compounds .
  • Substituent Reactivity : Chlorohydrin esters undergo nucleophilic substitution or elimination, whereas fluorinated analogs may participate in radical or electrophilic reactions due to C-F bond strength.

Limitations: The absence of direct data on this compound necessitates extrapolation from structurally related compounds. Further experimental studies are required to validate inferred properties and explore applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate
Reactant of Route 2
Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate

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